molecular formula C11H13ClN2 B1378813 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride CAS No. 1461705-73-6

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride

Cat. No.: B1378813
CAS No.: 1461705-73-6
M. Wt: 208.69 g/mol
InChI Key: ZKHRLKXDFMSGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a cyclopropylamino group attached to a benzonitrile moiety, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzonitrile with formaldehyde and cyclopropylamine to form the intermediate 4-[(Cyclopropylamino)methyl]benzonitrile.

    Hydrochloride Addition: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of a cyclopropylamino group.

    4-(Ethylamino)benzonitrile: Contains an ethylamino group, differing in the alkyl chain length.

Uniqueness

4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where the cyclopropyl group plays a crucial role in the compound’s activity.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHRLKXDFMSGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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